Iprocrolol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-9-[2-hydroxy-3-(propan-2-ylamino)propoxy]-7-methylfuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-9(2)19-7-11(20)8-24-18-16-12(4-5-23-16)15(22)14-13(21)6-10(3)25-17(14)18/h4-6,9,11,19-20,22H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPBQMACNLBNSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37855-81-5 (hydrochloride) | |
| Record name | Iprocrolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037855804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20865890 | |
| Record name | 4-Hydroxy-9-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37855-80-4 | |
| Record name | Iprocrolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37855-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iprocrolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037855804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IPROCROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796BG09E22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of Iprocrolol
Retrosynthetic Analysis of Iprocrolol
Retrosynthetic analysis is a strategy used in organic chemistry to plan the synthesis of a target molecule by working backward from the product to potential starting materials. leah4sci.comslideshare.net This process involves imagining the cleavage of chemical bonds, transforming functional groups, and identifying key intermediates. slideshare.net The goal is to simplify the molecular structure through a series of "disconnections" and "functional group interconversions" (FGIs) until simple, commercially available precursors are reached. slideshare.net
For this compound, a retrosynthetic analysis would involve identifying the key functional groups and structural motifs, such as the furanobenzopyran core, the hydroxyl groups, and the isopropylamino propoxy side chain. Disconnections would likely be planned to simplify the molecule step-by-step. Potential disconnections could involve breaking the ether linkage connecting the propoxy chain to the furanobenzopyran core or cleaving the carbon-nitrogen bond in the isopropylamino group. The furanobenzopyran core itself would be a significant synthetic challenge, requiring a separate retrosynthetic strategy to identify suitable building blocks and cyclization reactions. The presence of multiple functional groups necessitates careful consideration of protecting group strategies during the synthesis.
Detailed Synthetic Pathways and Key Intermediates
Detailed synthetic pathways for this compound would involve a sequence of chemical reactions designed based on the retrosynthetic analysis. While specific detailed synthetic procedures for this compound are not extensively described in the provided search results, the general structure suggests a multi-step synthesis.
A plausible synthetic route would likely involve the construction of the furanobenzopyran core first, followed by the introduction of the isopropylamino propoxy side chain. Key intermediates in such a synthesis could include substituted benzofurans or chromenones that serve as precursors to the core structure. The introduction of the side chain might involve an alkylation reaction with a suitably protected propanol (B110389) derivative containing a leaving group, followed by the introduction of the isopropylamino group, possibly through a nucleophilic substitution reaction with isopropylamine. The hydroxyl groups might require protection during certain steps of the synthesis and subsequent deprotection at a later stage.
Stereospecific Synthesis Approaches
Stereospecific synthesis is a type of stereoselective reaction where a specific stereoisomer of the reactant yields only one specific stereoisomer of the product. youtube.comyoutube.com This is in contrast to stereoselective reactions, where one stereoisomer is predominantly formed over others from a reactant that can yield multiple stereoisomers. youtube.comyoutube.com
Given that this compound has a chiral center at the secondary alcohol in the propoxy side chain ncats.io, stereospecific synthesis approaches would be crucial to obtain a specific enantiomer if a chirally pure product is desired for research or potential development. Such approaches could involve using chiral starting materials, employing chiral reagents or catalysts in key steps, or utilizing enzymatic transformations that are inherently stereospecific. For example, asymmetric epoxidation or dihydroxylation reactions could be used to introduce chirality into a precursor molecule, which is then carried through the synthesis to the final product. The synthesis of other beta-blockers with similar structures has involved stereospecific methods, sometimes relying on the structure's similarity to sugars to guide the stereochemistry. iiab.me
Advanced Synthetic Techniques Utilized
Advanced synthetic techniques are often employed to achieve efficiency, selectivity, and complexity in the synthesis of organic molecules. ku.dkimperial.ac.uk For a molecule like this compound, which contains a complex fused ring system and a chiral center, advanced techniques could be beneficial.
These techniques might include:
Catalysis: Utilizing metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) or organocatalysis to facilitate bond formation and enhance selectivity.
Asymmetric Synthesis: Employing chiral catalysts or ligands to control the stereochemistry of reactions and obtain specific enantiomers.
Flow Chemistry: Performing reactions in continuous flow reactors to improve reaction control, safety, and scalability.
Microwave Synthesis: Using microwave irradiation to accelerate reaction rates and improve yields.
Combinatorial Chemistry: Synthesizing libraries of related compounds for research purposes.
While the specific advanced techniques used for this compound synthesis are not detailed in the provided information, these general methods are commonly applied in the synthesis of complex pharmaceuticals and could be relevant.
Derivatization Strategies and Analogue Preparation for Research Purposes
Derivatization strategies involve modifying the chemical structure of a compound to alter its properties or to prepare analogues for further research. For this compound, derivatization could be performed to explore the structure-activity relationship, improve pharmacokinetic properties, or attach probes for biological studies.
Functional groups in this compound suitable for derivatization include the hydroxyl groups, the secondary amine, and potentially sites on the furanobenzopyran core. google.comgoogle.com
Possible derivatization reactions include:
Esterification or Etherification: Modifying the hydroxyl groups.
Acylation or Alkylation: Modifying the secondary amine.
Introduction of Reporter Groups: Attaching fluorescent tags, radioisotopes, or other labels for biological tracking or imaging. google.comgoogle.com
Preparation of Analogues: Synthesizing compounds with variations in the side chain or the core structure to study the impact of these changes on chemical and biological properties.
Analogue preparation is a key aspect of medicinal chemistry research, allowing for systematic investigation of how structural changes affect a compound's interactions with biological targets.
Chemical Purity Assessment in Synthetic Protocols
Assessing the chemical purity of synthesized compounds is critical to ensure accurate and reliable research findings. moravek.comnih.gov Impurities can affect the physical, chemical, and biological properties of a compound. moravek.com
Various analytical techniques are employed to assess chemical purity in synthetic protocols:
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are widely used to separate and quantify components in a mixture. nih.gov
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the structure of the synthesized compound and identify impurities. Quantitative NMR (qNMR) can be used for absolute purity determination. nih.gov
Elemental Analysis: Determines the elemental composition of a compound, which can indicate the presence of inorganic impurities.
Melting Point Determination: For solid compounds, a sharp melting point range is indicative of high purity. moravek.com
Spectrophotometry: Measuring the absorbance or emission of light at specific wavelengths can be used to quantify the concentration of a compound or detect chromophoric impurities.
Rigorous purity assessment is essential throughout the synthetic process, from characterizing intermediates to analyzing the final product, to ensure the quality and integrity of the synthesized this compound.
Molecular Pharmacological Characterization and Receptor Interaction Dynamics
Adrenergic Receptor Subtype Selectivity and Affinity Profiling of Iprocrolol
Adrenergic receptors, integral to the sympathetic nervous system, are a class of G protein-coupled receptors (GPCRs) activated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). These receptors are broadly classified into alpha (α) and beta (β) subtypes, with further subdivisions including α1 (α1A, α1B, α1D), α2 (α2A, α2B, α2C), and β (β1, β2, β3) nih.govcenmed.commims.comtocris.comzhanggroup.org. The diverse physiological roles mediated by these subtypes underscore the importance of understanding the selectivity and affinity of compounds targeting them.
Selectivity refers to the degree to which a drug preferentially acts on a particular receptor subtype compared to others guidetopharmacology.org. Affinity describes the strength of the binding interaction between a ligand (such as this compound) and its receptor. Profiling the selectivity and affinity of this compound across the adrenergic receptor family is crucial for elucidating its pharmacological effects.
Quantitative Receptor Binding Assays
Quantitative receptor binding assays are fundamental techniques used to characterize the interaction of a ligand with its receptor, providing insights into binding affinity, receptor density, and in some cases, subtype distribution guidetopharmacology.org. These assays typically involve incubating a radiolabeled or fluorescently labeled ligand with a preparation containing the receptor, followed by the separation of bound from free ligand and quantification of the bound ligand.
Radioligand binding assays are considered a gold standard for quantifying receptor densities and determining ligand affinities guidetopharmacology.org. This method utilizes a radioactive ligand that binds specifically and saturably to the receptor. For beta-adrenergic receptors, a commonly used radioligand is [3H]-Dihydroalprenolol ([3H]-DHA) nih.govwikipedia.orgguidetopharmacology.orguni.lu.
In a typical saturation binding experiment, increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation (e.g., cell membranes or intact cells) to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor zhanggroup.org. Non-specific binding, which occurs to sites other than the receptor of interest, is determined in the presence of a high concentration of an unlabeled ligand that competes for specific binding sites and is subtracted from the total binding to yield specific binding nih.gov.
Competition binding assays are employed to determine the affinity of an unlabeled compound, such as this compound, for the receptor. In these assays, a fixed concentration of the radioligand (e.g., [3H]-DHA for beta receptors) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor guidetopharmacology.orgnih.gov. The ability of the unlabeled compound to displace the radioligand from the receptor binding site is measured. The concentration of the unlabeled compound that inhibits 50% of the specific radioligand binding is known as the IC50 value cenmed.com.
In addition to radioligand binding, non-radiometric techniques offer alternative approaches to study ligand-receptor interactions. These methods avoid the use of radioactive isotopes and can provide kinetic information in addition to affinity data wikipedia.org.
Fluorescence Polarization (FP), also known as fluorescence anisotropy, measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger receptor molecule uni.lu. When a small fluorescent ligand is free in solution, it rotates rapidly, resulting in low fluorescence polarization. Upon binding to a larger receptor, the rotation slows down, leading to increased fluorescence polarization. This change can be used to quantify ligand binding and determine affinity.
Surface Plasmon Resonance (SPR) is another label-free technique that measures the binding of a ligand to a receptor immobilized on a sensor surface wikipedia.org. As a ligand flows over the surface, its binding to the receptor causes a change in the refractive index near the surface, which is detected as a change in the SPR signal. SPR allows for the real-time monitoring of binding events, providing information on both the association and dissociation rates (k_on and k_off) and thus the equilibrium dissociation constant (Kd).
While these non-radiometric techniques are valuable tools in receptor binding studies, specific data obtained using these methods for this compound were not found in the provided search results.
The Dissociation Constant (Kd) represents the equilibrium dissociation constant of a ligand for its receptor and is a direct measure of affinity. It is defined as the concentration of ligand at which half of the receptors are occupied at equilibrium zhanggroup.orgwikipedia.org. A lower Kd value indicates higher binding affinity.
The Inhibition Constant (Ki) is a measure of the affinity of a competitive inhibitor for a receptor binding site cenmed.com. In competition binding assays, the IC50 value (the concentration of the competitor that inhibits 50% of radioligand binding) is experimentally determined. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand nih.gov. The Ki value provides a comparable measure of affinity for different compounds competing for the same binding site.
While the search results discuss the determination and interpretation of Kd and Ki values in the context of adrenergic receptor binding, specific quantitative Kd or Ki values for this compound at different adrenergic receptor subtypes were not available in the provided snippets. Studies on other beta-blockers, such as Propranolol, ICI 118551, and CGP 20712A, demonstrate how these values are used to characterize selectivity. For instance, CGP 20712A was found to have significantly higher affinity (lower Ki) for the β1-adrenoceptor compared to β2 and β3 receptors, demonstrating β1 selectivity uni.luwikipedia.org. Similarly, ICI 118551 showed high selectivity for the β2-adrenoceptor uni.luwikipedia.org.
The quantitative determination of this compound's Kd and Ki values across the adrenergic receptor subtypes would provide a comprehensive profile of its binding affinity and selectivity. Based on the classification of this compound as a beta-adrenoceptor antagonist uni.lu, it would be expected to exhibit binding affinity for beta-adrenergic receptor subtypes.
Ligand-Receptor Interaction Mechanisms: Theoretical and Experimental Insights
The interaction between a ligand and an adrenergic receptor is a complex process governed by various non-covalent forces, including hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic interactions wikipedia.orgwikipedia.org. Structural and computational studies, alongside experimental binding data, provide insights into the molecular determinants of ligand binding and receptor activation.
Adrenergic receptors, being GPCRs, share a common structural architecture consisting of seven transmembrane helices nih.govwikipedia.org. The ligand binding pocket is typically located within the transmembrane domain, although extracellular loops can also contribute to ligand recognition and binding kinetics nih.govciteab.com.
Studies on adrenergic receptors have identified key amino acid residues involved in ligand binding. For example, conserved aspartate residues in transmembrane helix 3 are known to interact with the protonated amine group present in many adrenergic ligands, including catecholamines wikipedia.orgwikipedia.org. Serine residues in transmembrane helix 5 are often involved in hydrogen bonding interactions with hydroxyl groups of ligands nih.gov. The specific arrangement and nature of amino acid residues within the binding pocket determine the affinity and selectivity of a ligand for different receptor subtypes wikipedia.orgciteab.com. Differences in the amino acid sequence, even subtle ones, between receptor subtypes can lead to significant differences in ligand binding profiles citeab.com.
Experimental techniques, including site-directed mutagenesis and X-ray crystallography or cryo-electron microscopy of ligand-bound receptor structures, provide crucial validation for theoretical models and offer direct visualization of ligand-receptor complexes guidetopharmacology.orgciteab.com. Although detailed structural information specifically for this compound in complex with an adrenergic receptor was not found in the provided search results, studies on other beta-blockers have revealed important aspects of their binding modes and the molecular basis for their selectivity nih.gov.
Computational Docking and Molecular Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations are widely used in drug discovery to predict and analyze the interaction between small molecules and target proteins. scielo.org.mxdost.gov.phresearchgate.net Molecular docking aims to predict the preferred orientation and binding affinity of a ligand within a receptor's binding site. scielo.org.mxdost.gov.ph MD simulations extend this by simulating the dynamic behavior of the molecular system over time, providing insights into the stability of the ligand-receptor complex, conformational changes, and the nature of interactions, such as hydrogen bonds and salt bridges. dost.gov.phresearchgate.netosti.govplos.org These techniques can help to understand the molecular basis of ligand binding and the effects of structural variations. plos.org
Structural Biology Approaches (e.g., Crystallography, NMR) for Ligand-Bound States
Structural biology techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for experimentally determining the three-dimensional structures of proteins and their complexes with ligands. scielo.org.mxsaromics.comvanderbilt.eduresearchgate.netbiorxiv.orgnih.gov X-ray crystallography provides high-resolution structural information of molecules in a crystalline state, allowing for the visualization of ligand binding poses and the resulting conformational changes in the protein. saromics.comvanderbilt.edubiorxiv.orgnih.gov NMR spectroscopy, on the other hand, can provide information about protein structure, dynamics, and interactions in solution, which can be more representative of physiological conditions. researchgate.netbiorxiv.orgnih.gov NMR is particularly useful for studying ligand binding sites and conformational transitions upon ligand binding. researchgate.netnih.gov These experimental structures are invaluable for validating computational predictions and providing a detailed understanding of molecular recognition. scielo.org.mxbiorxiv.org
Downstream Signaling Pathway Modulation in Cellular Models (Preclinical Context)
Ligand binding to receptors, particularly G Protein-Coupled Receptors (GPCRs), initiates intracellular signaling cascades that ultimately lead to specific cellular responses. addgene.orgbiorxiv.orgsigmaaldrich.com Studying these downstream signaling pathways in cellular models provides crucial insights into the functional consequences of receptor activation or inhibition in a preclinical setting. addgene.orgbiorxiv.orgresearchgate.netnih.govfrontiersin.org
G Protein-Coupled Receptor (GPCR) Signaling Analysis
GPCRs represent a large superfamily of membrane receptors involved in mediating responses to a wide range of extracellular stimuli. addgene.orgsigmaaldrich.com Upon ligand binding, GPCRs undergo conformational changes that facilitate coupling with heterotrimeric G proteins. addgene.orgsigmaaldrich.com This coupling leads to the dissociation of G protein subunits (Gα and Gβγ), which then interact with various effector proteins, initiating diverse downstream signaling pathways. addgene.orgsigmaaldrich.com Analyzing GPCR signaling involves studying the activation of specific G protein subtypes (e.g., Gαs, Gαi, Gαq) and their subsequent effects on intracellular messengers and protein phosphorylation cascades. addgene.orgsigmaaldrich.compurdue.eduuni-leipzig.de Techniques like Bioluminescence Resonance Energy Transfer (BRET) can be used to measure G protein dissociation. addgene.org
Adenylyl Cyclase Activity Modulation
Adenylyl cyclase (AC) is a key effector enzyme downstream of many GPCRs, particularly those coupled to Gαs and Gαi subunits. purdue.eduucl.ac.uksigmaaldrich.cnnih.govplos.org Gαs activation stimulates AC activity, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. purdue.eduucl.ac.uksigmaaldrich.cnnih.govplos.org Conversely, Gαi activation inhibits AC activity, reducing cAMP levels. sigmaaldrich.cnplos.org cAMP then modulates the activity of various downstream targets, most notably protein kinase A (PKA), which phosphorylates a range of cellular proteins to elicit a response. sigmaaldrich.cn Analyzing adenylyl cyclase activity modulation involves measuring changes in intracellular cAMP levels in response to ligand treatment in cellular models. nih.gov This provides a direct measure of the compound's effect on this specific signaling node.
Structure Activity Relationship Sar and Structure Affinity Relationship Safir Studies
Elucidation of Key Pharmacophoric Features for Adrenergic Receptor Interaction
The fundamental structure of iprocrolol, a member of the aryloxyaminopropanol class of beta-blockers, contains several critical features essential for high-affinity binding to beta-adrenergic receptors. The core pharmacophore for this class of compounds, and by extension for this compound, consists of a protonated secondary amine and a hydroxyl group on the propanolamine side chain, along with an aromatic ring system.
The interaction with the receptor is thought to involve several key non-covalent bonds:
Ionic Bonding: The protonated secondary amine is crucial for forming an ionic bond with the carboxylate group of a highly conserved aspartate residue in transmembrane helix 3 of the receptor.
Hydrogen Bonding: The hydroxyl group on the side chain is vital, forming hydrogen bonds with serine residues in transmembrane helix 5.
Hydrophobic Interactions: The aromatic portion of the molecule engages in hydrophobic and van der Waals interactions within a binding pocket formed by several transmembrane helices.
Impact of Structural Modifications on Ligand-Receptor Binding and Functional Activity
Systematic Substituent Effects on Core Scaffold
While specific SAR studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, general principles for aryloxyaminopropanol beta-blockers allow for predictions on how modifications to the this compound scaffold would likely impact activity. The core scaffold of this compound features a complex substituted aromatic ring. Alterations to this ring system, the aminopropanol side chain, or the N-alkyl substituent would be expected to modulate both receptor affinity and selectivity (β1 vs. β2).
For example, the size and nature of the substituent on the nitrogen atom are critical. An isopropyl group, as is common for many beta-blockers, generally confers high beta-receptor affinity. Increasing the bulk of this substituent can sometimes enhance selectivity for the β2 receptor.
| Modification Site | Type of Modification | Expected Impact on Activity |
| Aromatic Ring | Introduction of polar groups | May decrease affinity due to disruption of hydrophobic interactions. |
| Aromatic Ring | Alteration of substituent positions | Can influence β1/β2 selectivity. Para-substitution often favors β1-selectivity. |
| Amino Group | Increase in N-substituent bulk | May decrease β1-selectivity and potentially increase β2-activity or introduce partial agonism. |
| Propanol (B110389) Side Chain | Removal of hydroxyl group | Drastic loss of beta-blocking activity due to the loss of key hydrogen bonding interactions. |
Stereochemical Influence on Pharmacological Profile
As with other drugs in the aryloxyaminopropanol class, this compound possesses a chiral center at the carbon atom bearing the hydroxyl group on the side chain. The stereochemistry at this center has a profound impact on its pharmacological activity.
For beta-adrenergic blockers of this type, the (S)-enantiomer is consistently found to be significantly more potent in its receptor-blocking activity than the (R)-enantiomer. The higher affinity of the (S)-isomer is attributed to the precise three-dimensional orientation of the hydroxyl and amino groups, which allows for optimal interaction with the complementary binding sites within the adrenergic receptor. The (R)-isomer, with a different spatial arrangement, cannot engage these sites as effectively, resulting in a much lower binding affinity. Therefore, this compound is used as a racemic mixture, though its beta-blocking effects are primarily due to the (S)-iprocrolol enantiomer. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Development of Predictive Models for Analogues
QSAR studies on beta-blockers typically aim to create mathematical models that can predict the biological activity of novel, unsynthesized analogues. These models are built by correlating variations in the chemical structures of a series of compounds with their measured binding affinities or functional activities. By using a "training set" of molecules with known activities, a statistically validated model can be generated. This model can then be used to predict the activity of new chemical entities, helping to prioritize synthetic efforts toward more potent or selective compounds.
Identification of Descriptors Correlating with Activity
In the context of beta-blockers, QSAR models identify key molecular descriptors that correlate with biological activity. These descriptors are numerical representations of specific molecular properties. For compounds like this compound, important descriptors would likely include:
Electronic Descriptors: Such as the partial charges on the amine and hydroxyl groups, which relate to the strength of ionic and hydrogen bonding.
Steric Descriptors: Like molecular volume or surface area, particularly of the N-alkyl substituent and the aromatic ring system, which influence how well the molecule fits into the receptor's binding pocket.
These computational approaches are instrumental in refining the understanding of the SAR of beta-blockers and in guiding the design of new therapeutic agents with improved pharmacological profiles.
Preclinical Research Applications and in Vitro / in Vivo Model Systems Non Human
Utilization of Iprocrolol as a Pharmacological Probe
Chemical probes are indispensable small-molecule tools in fundamental and translational research, including drug discovery. rjeid.comnih.govicr.ac.ukpromega.co.uk They are designed to selectively interact with specific protein targets, allowing researchers to modulate protein function and investigate its role in complex biological systems, such as cells and organisms. promega.co.uk The use of high-quality, well-characterized chemical probes is crucial for obtaining reliable and reproducible research findings. icr.ac.ukpromega.co.ukicr.ac.uk this compound has been utilized in preclinical settings as a pharmacological probe to investigate biological mechanisms. angelinipharma.comemulatebio.commdpi.com
Investigations in Isolated Organ Preparations
Isolated organ research provides a controlled environment to study organ function free from systemic influences. adinstruments.com This technique allows for the precise control of conditions such as temperature, oxygenation, nutrient supply, and pH. adinstruments.com Perfusion of organs like the heart, lungs, liver, or kidney is often required to maintain their viability and physiological function outside the body. adinstruments.com Various parameters, including force, muscle contractions, pressure, and biopotentials, can be measured to study the organ's response to pharmacological agents. adinstruments.com While the specific details of this compound studies in isolated organ preparations were not extensively detailed in the search results, this model system is a standard tool in pharmacology for evaluating the direct effects of compounds on organ function. adinstruments.com
Mechanistic Studies in Cell Lines and Primary Cell Cultures
Cell lines and primary cell cultures are widely used in preclinical research for pharmacological profiling and investigating disease processes at the cellular level. mdpi.commdpi.com Primary cell cultures, derived directly from tissues, often retain characteristics more representative of the original tissue compared to continuous cell lines. mdpi.comeppendorf.combiosafety.be They are considered valuable models for in vitro studies, sharing the same karyotype as their parent tissue. eppendorf.com However, primary cultures have a finite lifespan. eppendorf.com Continuous cell lines, often derived from tumors or immortalized through various methods, can undergo almost infinite passages, although they may accumulate genetic and phenotypic changes over time. biosafety.bebiorxiv.orgjcancer.org
Evaluation in Non-Human Animal Models for Target Validation
Non-human animal models are essential for preclinical research, allowing for the investigation of drug candidates within a complex biological system. nih.govnih.gov They are used to assess efficacy, safety, pharmacokinetics, and pharmacodynamics, providing crucial data before human clinical trials. angelinipharma.comprofil.com While animal models offer valuable insights, it is important to acknowledge their limitations in fully recapitulating human physiology and disease. nih.govxenoss.io
This compound has been evaluated in non-human animal models for target validation. angelinipharma.comemulatebio.comnih.govmdpi.com Target validation studies in vivo aim to confirm that modulating a specific molecular target with the compound produces the desired biological effect within a living organism. promega.co.uk
Advanced In Vivo Experimental Designs for Receptor Function Elucidation
Advanced in vivo experimental designs are employed to gain a deeper understanding of receptor function and how compounds interact with their targets within a living system. Techniques such as receptor occupancy studies can monitor the binding of drug candidates to their targets in specific tissues, like the brain, after administration. sygnaturediscovery.commeliordiscovery.com These studies help to establish the relationship between drug exposure at the site of interest and the resulting pharmacological effects. sygnaturediscovery.commeliordiscovery.com Engineered receptors, such as G protein-coupled receptor-activated by synthetic ligands (RASSLs), represent advanced tools to control and study specific signaling pathways in vivo. plos.org While the search results mention in vivo receptor occupancy studies and engineered receptors as methods for elucidating receptor function in vivo sygnaturediscovery.commeliordiscovery.complos.org, specific applications of these advanced designs involving this compound were not detailed in the provided snippets.
Development of In Vitro Organoid and Organ-on-a-Chip Systems for Mechanistic Research
Organoid and organ-on-a-chip technologies are emerging as powerful in vitro model systems that aim to better replicate human organ-level biology and function compared to traditional 2D cell cultures. emulatebio.commdpi.comnih.govcoriell.orgharvard.edu Organoids are three-dimensional, self-organizing tissue structures derived from stem cells or primary tissue, mimicking the architecture and function of their corresponding organs. nih.govcoriell.org Organ-on-a-chip devices are microfluidic systems containing living human cells arranged to replicate the physiological processes of specific organs, often incorporating features like mechanical forces and fluid flow. mdpi.comnih.govharvard.edueuropa.eu
These advanced models are increasingly used in preclinical research for disease modeling, drug discovery, and mechanistic studies, offering a more physiologically relevant environment than conventional cell cultures. emulatebio.commdpi.comnih.govcoriell.orgucsd.edu They have the potential to reduce the reliance on animal testing and provide more accurate predictions of human responses. emulatebio.comnih.govharvard.edueuropa.eu this compound's utilization in the development or application of in vitro organoid and organ-on-a-chip systems for mechanistic research aligns with the growing trend of using these advanced models to understand compound activity in a more human-relevant context. emulatebio.commdpi.com While the search results indicate the general use of these systems in mechanistic research and drug testing emulatebio.commdpi.commdpi.comnih.govcoriell.orgharvard.eduucsd.edu, specific published data tables or detailed findings on this compound's evaluation in such systems were not found within the provided snippets. However, the application of this compound in these models would typically involve assessing its effects on organoid function, cellular interactions within the chip, and relevant biochemical pathways. emulatebio.commdpi.com
Analytical Methodologies for Iprocrolol Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography encompasses a range of techniques used to separate components within a mixture, allowing for the isolation and subsequent analysis or quantification of individual compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two widely utilized chromatographic methods in chemical and pharmaceutical research. spectroscopyonline.combrewerscience.comresearchgate.netmdpi.comamazonaws.comnih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. It involves pumping a pressurized liquid solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). brewerscience.com The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. HPLC is particularly suitable for analyzing soluble compounds and is widely used in pharmaceutical analysis and drug development research. brewerscience.comrsc.org The method can be performed at room temperature, making it suitable for thermally labile compounds. brewerscience.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. amazonaws.comnih.gov In GC, a volatile sample is injected into a gas stream (carrier gas) which transports it through a heated column, separating components based on their boiling points and interaction with the stationary phase. brewerscience.com The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that aids in identification. amazonaws.comuba.ar GC-MS is a highly sensitive and accurate tool for analyzing volatile or semi-volatile organic compounds in complex mixtures and is often used for both qualitative identification and quantitative measurement in research. amazonaws.comnih.gov Chemical derivatization may be employed to make less volatile compounds suitable for GC analysis. nih.gov
Spectroscopic Characterization Methods
Spectroscopic techniques analyze the interaction of electromagnetic radiation with a sample to gain information about its structure and composition. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the characterization of chemical compounds in research. uba.arnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine the structure and dynamics of molecules. By analyzing the signals produced when a sample is placed in a strong magnetic field and irradiated with radiofrequency pulses, researchers can obtain detailed information about the types, numbers, and connectivity of atoms within a molecule. NMR is highly valuable for unambiguous structural elucidation of organic compounds. uba.ar It is a quantitative technique and typically does not require extensive sample preparation steps like separation or derivatization, although its sensitivity is generally lower compared to MS. uba.arnih.govresearchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass Spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pattern. uba.ar The fragmentation pattern, generated by breaking the molecule into smaller charged fragments, serves as a unique fingerprint that can be used to identify the compound and deduce aspects of its structure. amazonaws.com MS offers high sensitivity and selectivity, making it a powerful tool for detecting and identifying compounds, even at low concentrations. uba.arnih.govresearchgate.net When coupled with chromatographic techniques (e.g., GC-MS or LC-MS), it provides a hyphenated approach for separating and identifying components in complex samples. spectroscopyonline.commdpi.comamazonaws.comnih.gov
Theoretical and Computational Studies on Iprocrolol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These ab initio methods solve the Schrödinger equation to provide insights into molecular geometry, electronic energy, and various spectral and electrical properties.
For a novel compound, initial studies would typically involve geometry optimization to determine the most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be calculated. These often include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive.
Further analysis would involve the calculation of the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule might interact with biological targets, such as proteins and enzymes.
Cheminformatics Analysis and Database Integration
Cheminformatics involves the use of computational methods to analyze and organize chemical data. A key aspect of this is the integration of a new compound into existing chemical databases. This process begins with the generation of standard chemical identifiers, such as the IUPAC name, SMILES (Simplified Molecular Input Line Entry System) string, and InChI (International Chemical Identifier) key. These identifiers ensure that the compound can be uniquely recognized and cross-referenced across different databases.
Once a compound is registered in a database like PubChem or ChEMBL, its physicochemical properties are typically calculated and stored. These properties, often referred to as molecular descriptors, are crucial for initial assessments of a compound's drug-likeness. Commonly calculated descriptors include molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the polar surface area. These descriptors are often evaluated against established guidelines, such as Lipinski's Rule of Five, to provide a preliminary assessment of oral bioavailability.
Table 2: Common Cheminformatics Descriptors for Drug Discovery
| Descriptor | Typical Range (Lipinski's Rule) |
|---|---|
| Molecular Weight | ≤ 500 Da |
| LogP | ≤ 5 |
| Hydrogen Bond Donors | ≤ 5 |
Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Research Design (excluding human data)
Predictive modeling of ADME properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. These in silico models use the chemical structure of a compound to predict its behavior in a biological system, without the need for extensive experimental testing.
A variety of computational models can be employed to predict ADME properties. For absorption, models may predict a compound's permeability across the intestinal wall (e.g., Caco-2 permeability) and its potential to be a substrate for efflux transporters like P-glycoprotein. Distribution models can predict the extent to which a compound will bind to plasma proteins, which affects its availability to reach its target.
Metabolism is a particularly complex process to model, but predictions can be made regarding a compound's likely sites of metabolism by cytochrome P450 enzymes. This can help in designing molecules that are more resistant to rapid metabolism, thereby increasing their half-life. Excretion models can provide estimates of a compound's clearance from the body, typically via the kidneys or liver.
These predictive models are often built using machine learning algorithms trained on large datasets of compounds with known ADME properties. The accuracy of these predictions is continually improving as more data becomes available and more sophisticated algorithms are developed.
Table 3: Examples of In Silico ADME Predictions
| ADME Property | Predicted Parameter | Relevance |
|---|---|---|
| A bsorption | Caco-2 Permeability | Intestinal absorption |
| D istribution | Plasma Protein Binding | Bioavailability |
| M etabolism | Cytochrome P450 Inhibition | Drug-drug interactions |
| E xcretion | Renal Clearance | Half-life of the compound |
Future Directions and Translational Research Implications Non Clinical
Iprocrolol as a Reference Compound in Adrenergic Pharmacology Research
This compound holds potential as a reference compound in adrenergic pharmacology research, particularly in the study of beta-adrenergic receptors. As a beta-blocker, it can be utilized in competitive binding assays to determine the affinity of new, unknown compounds for these receptors. Its inclusion in lists of beta-adrenergic receptor ligands underscores its recognized interaction with this class of receptors. wikipedia.orgiiab.mehubbry.comiiab.menih.govgoogle.comcochranelibrary.com
In a computational study exploring the repurposing of beta-blockers as potential anti-cancer agents, this compound was included in a virtual screening against the androgen receptor. This research highlights its utility as a known beta-blocker for comparative in silico analyses. The study calculated a binding affinity for this compound, providing a quantitative measure of its interaction in a specific computational model. crsp.dzcrsp.dz
Table 1: In Silico Binding Affinity of this compound
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| This compound | -8.2 |
Data from a virtual screening and molecular docking simulation study. crsp.dzcrsp.dz
Potential for Derivatization to Explore Novel Receptor Interactions
The chemical scaffold of this compound, 4-Hydroxy-9-(2-hydroxy-3-(isopropylamino)propoxy)-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one, presents multiple opportunities for derivatization to explore novel receptor interactions. The furobenzopyranone core is a recognized pharmacophore with demonstrated biological activity. nih.gov
Research on related 5H-furo[3,2-g] wikipedia.orgbenzopyran-5-one derivatives has shown that modifications to this core structure can yield compounds with potent antiarrhythmic activity. nih.gov This suggests that systematic structural modifications to this compound could lead to the development of new chemical entities with altered affinity, selectivity, or efficacy at adrenergic and potentially other receptors. Key areas for modification could include the isopropylamino side chain, the hydroxyl groups, and the methyl group on the benzopyran ring, each offering a vector for exploring structure-activity relationships.
Contributions to the Understanding of Beta-Blocker Class Mechanisms
As a recognized beta-blocker, this compound can contribute to a deeper understanding of the mechanisms of this drug class. nih.gov Beta-blockers exert their effects by antagonizing the actions of catecholamines at beta-adrenergic receptors, leading to downstream physiological effects. nih.gov The specific binding characteristics and functional effects of this compound, once fully elucidated, can provide valuable comparative data within the beta-blocker class.
For instance, studies on metoprolol, another beta-blocker, have revealed unique cardioprotective properties not shared by all members of the class, such as its ability to block the action of neutrophils during a myocardial infarction. news-medical.net Investigating whether this compound shares these or possesses other unique mechanistic properties would be a valuable area of research. Such studies could help to refine the understanding of how subtle structural differences between beta-blockers translate into distinct pharmacological and therapeutic profiles. news-medical.netyoutube.comwbal.com
Applications in Advanced In Vitro Model Development and Validation
This compound can serve as a useful tool in the development and validation of advanced in vitro models, such as those involving cardiac tissue engineering or high-throughput screening platforms. The use of well-characterized compounds is essential for validating the physiological relevance and predictive capacity of these models.
In the context of cardiotoxicity studies, for example, this compound could be used as a reference beta-blocker to assess the response of in vitro cardiac models to adrenergic stimulation and blockade. This would help to ensure that the models accurately recapitulate the expected pharmacological responses before they are used to test new chemical entities. The increasing sophistication of in vitro systems, including organ-on-a-chip technologies, provides a rich opportunity for the detailed mechanistic investigation of compounds like this compound.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for identifying and characterizing Iprocrolol in preclinical studies?
- Methodological Answer : this compound should be characterized using high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Physical properties (e.g., melting point, solubility) must adhere to NIH reporting guidelines for preclinical studies . For spectral data, ensure compliance with IUPAC standards, including detailed peak assignments in NMR and fragmentation patterns in MS .
Q. How can researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer : Optimize synthesis using regioselective β-blocker synthetic pathways, starting with epichlorohydrin and isopropylamine as precursors. Reaction conditions (temperature, solvent, catalyst) should be validated through kinetic studies. Purification via recrystallization or column chromatography must report yield, purity, and stereochemical outcomes. Document side products using thin-layer chromatography (TLC) and address scalability challenges in supplementary materials .
Q. What in vitro assays are critical for initial pharmacological assessment of this compound?
- Methodological Answer : Conduct radioligand binding assays to quantify β-adrenergic receptor affinity (Ki values). Compare IC50/EC50 results against reference β-blockers (e.g., propranolol) using isolated tissue models (e.g., guinea pig trachea for bronchoconstriction). Include positive/negative controls and validate assays with triplicate measurements to ensure statistical robustness .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vivo efficacy and in vitro receptor binding data for this compound?
- Methodological Answer : Apply the PICOT framework to isolate variables (e.g., population: animal model; intervention: dosage; outcome: hemodynamic effects). Use meta-analysis to compare interspecies metabolic differences (e.g., cytochrome P450 activity). If in vitro data shows high affinity but in vivo results are suboptimal, investigate pharmacokinetic factors (bioavailability, half-life) via LC-MS/MS plasma profiling .
Q. What experimental strategies are effective for comparative studies of this compound with other β-blockers?
- Methodological Answer : Design head-to-head trials using double-blind crossover methodologies in hypertensive rodent models. Measure outcomes (blood pressure, heart rate) with telemetry devices for continuous data. Apply ANOVA with post-hoc Tukey tests to compare efficacy and adverse effects. Address confounding variables (e.g., baseline variability) through stratified randomization .
Q. How can ethical challenges in human trials involving this compound be systematically addressed?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. Obtain IRB approval by detailing participant selection criteria (e.g., exclusion of asthmatic patients due to β-blocker risks). Use stratified consent forms to explain bronchoconstriction risks and ensure transparency in adverse event reporting. Reference the NIH’s ethical guidelines for human subject recruitment and data anonymization .
Methodological Considerations
- Data Contradiction Analysis : Use systematic reviews to identify gaps (e.g., discrepancies in dose-response curves). Employ sensitivity analysis to test hypotheses about outliers or methodological biases .
- Literature Review : Utilize Google Scholar’s advanced search with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") and limit results to peer-reviewed articles post-2015 for recent advancements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
